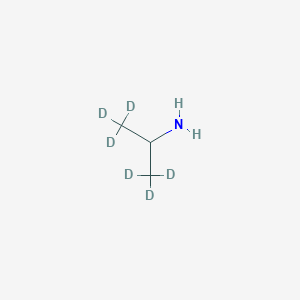

Iso-propyl-1,1,1,3,3,3-D6-amine

Description

Significance of Deuterium (B1214612) Labeling in Advancing Chemical Understanding

The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a subtle yet powerful means to investigate and manipulate molecular behavior. chem-station.com This seemingly minor change can have significant effects on the physical and chemical properties of a molecule, offering profound insights into reaction mechanisms and molecular interactions. clearsynth.combritannica.com

Deuterium labeling is a cornerstone technique for elucidating the pathways of chemical reactions. thalesnano.comsynmr.in By strategically placing deuterium atoms within a molecule, chemists can track the fate of specific hydrogen atoms during a reaction, providing direct evidence for proposed mechanistic steps. thalesnano.comacs.org This is largely due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. libretexts.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break. youtube.com This often results in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step, a phenomenon that can be quantified to support or refute a proposed mechanism. libretexts.orgacs.org

In the realm of biochemistry, deuterium labeling is instrumental in studying enzyme mechanisms. nih.govnih.gov By observing how deuteration at specific positions affects the rate of an enzyme-catalyzed reaction, researchers can deduce which C-H bonds are broken and formed during catalysis. nih.gov This approach provides invaluable information about the transition state of the reaction and the roles of active site residues. researchgate.net

Deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comclearsynth.comresearchgate.net In mass spectrometry, a known quantity of the deuterated analog of the analyte is added to a sample. clearsynth.com Since the deuterated standard is chemically identical to the non-labeled compound, it behaves similarly during sample preparation and analysis, but can be distinguished by its higher mass. clearsynth.comresearchgate.net This allows for accurate quantification by correcting for variations in sample recovery and ionization efficiency. clearsynth.comresearchgate.net The use of deuterated internal standards significantly improves the precision and accuracy of analytical methods. clearsynth.com

Furthermore, deuterated solvents are widely used in NMR spectroscopy to avoid interference from solvent protons, thereby enhancing the clarity of the analyte's spectrum. researchgate.net The development of methods for creating deuterated standards, such as hydrogen-deuterium exchange (HDX), is an active area of research, aiming for cost-effective and straightforward preparation. mdpi.com

The replacement of hydrogen with deuterium can alter a molecule's physical and chemical properties beyond just its mass. britannica.com This substitution can affect bond lengths, vibrational frequencies, and zero-point energies. libretexts.orgyoutube.com The lower zero-point energy of a C-D bond compared to a C-H bond makes the former stronger and less reactive. libretexts.org This change in bond strength can influence the rates of chemical reactions, as described by the kinetic isotope effect. libretexts.orgyoutube.com

Moreover, isotopic substitution can impact intermolecular interactions. For instance, heavy water (D₂O) has a higher boiling point and heat of vaporization than regular water (H₂O) because the hydrogen bonds in D₂O are stronger. youtube.com These subtle changes in molecular properties can be harnessed to fine-tune the reactivity and behavior of molecules in various chemical systems. britannica.comnih.gov

Overview of Deuterated Amines as Research Probes

Deuterated amines are a specific class of isotopically labeled compounds with broad utility. nih.gov Amines are fundamental functional groups in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and biologically active compounds. wikipedia.orgthermofisher.comacs.org The ability to selectively introduce deuterium into amine-containing molecules allows researchers to probe their metabolic pathways, reaction mechanisms, and interactions with biological targets. clearsynth.comnih.gov For example, deuteration can slow down the in vivo metabolism of a drug, potentially leading to improved pharmacokinetic profiles. nih.govnih.gov Methods for the site-selective deuteration of amines are of great interest to the scientific community. rsc.org

Scope and Academic Relevance of Iso-propyl-1,1,1,3,3,3-D6-amine Research

This compound, a deuterated version of isopropylamine (B41738), is a valuable tool in chemical research. sigmaaldrich.comusbio.net Its specific deuteration pattern, with deuterium atoms on the methyl groups, makes it particularly useful for studying reactions and processes involving these specific positions. Research utilizing this compound can provide detailed insights into reaction mechanisms where the isopropyl group participates. Furthermore, it can serve as a highly specific internal standard in analytical studies involving isopropylamine or related structures. nih.gov The academic relevance of this compound lies in its ability to provide precise information that contributes to a deeper understanding of fundamental chemical and biological processes. nih.govparchem.comnih.gov

| Property | Value |

| Synonym | 2-Aminopropane-d6 |

| Linear Formula | CD₃CH(NH₂)CD₃ |

| Molecular Weight | 65.15 |

| Isotopic Purity | 99 atom % D |

| Physical Form | Liquid |

| Boiling Point | 33-34 °C |

| Density | 0.762 g/mL at 25 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLVOIRVHMVIS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55432-59-2 | |

| Record name | 55432-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterium Incorporation in Isopropylamine Derivatives

Strategies for Site-Selective Deuteration

Achieving site-selective deuteration is paramount in synthesizing specifically labeled compounds like Iso-propyl-1,1,1,3,3,3-D6-amine, where the deuterium (B1214612) atoms are exclusively located on the methyl groups. Various strategies have been developed to control the position of deuterium incorporation, primarily revolving around Hydrogen-Deuterium (H-D) exchange reactions and reductive deuteration pathways.

Hydrogen-Deuterium Exchange (H-D) Mechanisms and Catalysis

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be facilitated by various catalysts and conditions, allowing for the exchange of even non-labile C-H bonds.

Acid-catalyzed H-D exchange is a powerful method for incorporating deuterium into molecules. nih.gov In the context of amines, deuterated acids such as deuterated trifluoroacetic acid (CF3COOD) or deuterated triflic acid (CF3SO3D) can serve as both the catalyst and the deuterium source. nih.govnih.gov The mechanism typically involves the protonation (or deuteration) of the substrate, which activates adjacent C-H bonds towards exchange with the deuterated solvent. For aromatic amines, this method has proven effective for deuterating the aromatic ring at electron-rich positions. nih.govnih.gov While direct application to the aliphatic protons of isopropylamine (B41738) is less common, the principle of acid-catalyzed activation remains a viable strategy. The rate of exchange can be influenced by the strength of the acid and the basicity of the amine. researchgate.net

| Catalyst System | Substrate Type | Deuterium Source | Key Findings |

| Deuterated Triflic Acid | Aromatic Amines | CF3SO3D | Mild, room temperature H/D exchange with high deuteration levels. nih.gov |

| Deuterated Trifluoroacetic Acid | Aromatic Amines and Amides | CF3COOD | Rapid and efficient H-D exchange without the need for metal catalysts. nih.gov |

Base-catalyzed H-D exchange proceeds through the deprotonation of a C-H bond to form a carbanionic intermediate, which is then quenched by a deuterium source like D₂O. youtube.com This method is particularly effective for protons adjacent to electron-withdrawing groups that increase their acidity. In the case of amines, the α-protons are not sufficiently acidic for direct base-catalyzed exchange under mild conditions. However, the formation of an enolate anion intermediate in carbonyl compounds is a classic example of base-catalyzed deuterium exchange. youtube.com For amines, derivatization to introduce an activating group can facilitate this type of exchange.

| Catalyst | Substrate Type | Deuterium Source | Key Findings |

| N-methylimidazole | 2′, 3′–O–isopropylideneuridine | D₂O | Exhibits both specific and general base catalysis for deuterium exchange at C-5. nih.gov |

| Hydroxylamine Buffers | Methylcytosines | D₂O | Incorporates deuterium at C-5 into both reaction products and starting materials. nih.gov |

Transition metal catalysis offers a versatile and powerful approach for the direct C-H deuteration of organic molecules. thieme-connect.deresearchgate.net Catalysts based on iridium, rhodium, ruthenium, palladium, and platinum are commonly employed for hydrogen isotope exchange (HIE) reactions. thieme-connect.deresearchgate.net These methods often utilize D₂O or D₂ gas as the deuterium source and can proceed under relatively mild conditions. The mechanism typically involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond. This strategy has been successfully applied to a wide range of substrates, including complex pharmaceuticals. nih.gov For amines, transition metal catalysts can facilitate deuteration at positions that are otherwise unreactive. mdpi.com For instance, platinum on carbon (Pt/C) has been used for the deuteration of amino acids in D₂O. mdpi.com

| Catalyst | Substrate Type | Deuterium Source | Key Findings |

| Iridium Complexes | Various organic molecules | D₂O or D₂ | Highly effective for selective isotopic labeling of sp² and sp³ C-H bonds. nih.gov |

| Platinum on Carbon (Pt/C) | Amino Acids | D₂O | Effective for deuteration of the main chain and side chains of amino acids. mdpi.com |

| Silver Complexes | Five-membered aromatic heterocycles | CH₃OD | Site-selective C-H bond deuteration in the absence of directing groups. nih.gov |

Organocatalysis has emerged as a valuable tool for promoting various chemical transformations, including deuteration. nih.gov These metal-free methods offer advantages in terms of cost-effectiveness and reduced metal contamination. nih.gov For the α-deuteration of primary amines, an organophotocatalytic approach has been developed that utilizes visible light, an organophotocatalyst, and a thiol hydrogen atom transfer (HAT) catalyst with D₂O as the deuterium source. nih.govrsc.org This method proceeds via the formation of an α-amino radical and demonstrates high levels of deuterium incorporation with excellent regio- and chemoselectivity. nih.gov Another strategy involves the use of amines themselves as organocatalysts. For example, isopropylamine has been used to mediate the regioselective α-deuteration of Michael acceptors in a D₂O/AcOD system. nih.gov

| Catalyst System | Substrate Type | Deuterium Source | Key Findings |

| Organophotocatalyst + Thiol HAT Catalyst | Primary Amines | D₂O | Direct, metal-free α-deuteration under mild, visible-light conditions. nih.gov |

| Isopropylamine | Enals and Enones | D₂O/AcOD | Regioselective α-deuteration of Michael acceptors. nih.gov |

Reductive Deuteration Pathways

An alternative and highly effective strategy for the synthesis of specifically deuterated amines is through reductive amination. wikipedia.orglibretexts.org This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced. chemistrysteps.com To synthesize this compound, the logical precursor would be acetone-d6.

The reductive amination of acetone-d6 with ammonia, in the presence of a deuteride source, would yield the desired product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. chemistrysteps.com If a deuteride source such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) is used with a non-deuterated ketone, deuteration will occur at the α-carbon. However, starting with a perdeuterated ketone like acetone-d6 ensures that all six methyl protons are replaced with deuterium. A patent describes the synthesis of isopropylamine via the reductive amination of acetone with hydrogen and ammonia over a nickel-based catalyst. google.com Adapting this process using acetone-d6 and potentially deuterium gas would be a direct route to this compound.

| Precursor | Reagents | Product | Key Features |

| Acetone-d6 | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound | Direct and site-specific incorporation of six deuterium atoms. chemistrysteps.comgoogle.com |

Reduction of Nitriles, Imines, and Amides with Deuterated Reducing Agents

A conventional and widely employed strategy for the synthesis of α-deuterated amines involves the reduction of nitriles, imines, and amides using deuterated reducing agents. nih.gov This approach is effective for installing deuterium atoms on the carbon atom adjacent to the nitrogen.

The reduction of a nitrile, such as acetonitrile, with a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by an acidic workup, yields the corresponding deuterated primary amine. nih.govchemguide.co.uk Similarly, imines can be reduced to amines. For the synthesis of this compound, a suitable precursor would be an imine derived from acetone-d6.

Recent advancements have introduced alternative and often milder reducing systems. For instance, the combination of samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) has been utilized for the reductive deuteration of oximes to α-deuterated primary amines with high levels of deuterium incorporation. nih.govacs.org Another cost-effective method involves the use of sodium metal and deuterated ethanol (EtOD) for the reductive deuteration of nitriles. organic-chemistry.orgorganic-chemistry.org

Table 1: Deuterated Reducing Agents and Their Applications

| Reducing Agent/System | Precursor | Product Type | Reference |

|---|---|---|---|

| Lithium aluminum deuteride (LiAlD₄) | Nitriles, Imines, Amides | α-Deuterated amines | nih.gov |

| Samarium(II) iodide / D₂O | Oximes | α-Deuterated primary amines | nih.govacs.org |

| Sodium / EtOD | Nitriles | α,α-Dideuterio amines | organic-chemistry.org |

Deuteration via Alpha-Hydrogen Exchange followed by Reductive Deuteration

Alpha-hydrogen exchange provides a direct method for introducing deuterium at the α-position of amines. This process typically involves the use of a suitable catalyst and a deuterium source, such as D₂O. nih.govrsc.org An organophotocatalytic method has been developed for the direct H/D exchange of unprotected primary amines using D₂O as the deuterium source under mild conditions. nih.govrsc.org This strategy is advantageous as it can be applied to existing amine structures.

Following the α-deuteration of a suitable precursor, a subsequent reductive step can be employed if necessary to achieve the final target molecule. For instance, an α-deuterated ketone could undergo reductive amination to yield an α-deuterated amine.

A ruthenium-catalyzed α-selective deuteration of primary and secondary amines using D₂O has also been reported. acs.org The mechanism is proposed to involve N-H activation followed by the formation of an imine intermediate, which then undergoes deuteration. acs.org

Alkylation with Deuterated Precursors

Alkylation of an amine with a deuterated precursor is a fundamental and straightforward approach to synthesizing deuterated amines. nih.gov To synthesize this compound, this method would involve the reaction of ammonia or a suitable nitrogen-containing nucleophile with a deuterated isopropyl halide, such as 2-iodo-1,1,1,3,3,3-hexadeuteriopropane. This method offers a high degree of control over the location of the deuterium labels, provided the deuterated precursor is readily available. nih.gov

Advanced Synthetic Techniques for Deuterated Amines

To overcome the limitations of classical methods, such as harsh reaction conditions or the need for stoichiometric deuterated reagents, advanced synthetic techniques have been developed. These methods offer improved efficiency, selectivity, and applicability to more complex molecules.

Flow Synthesis Methods for Enhanced Production Efficiency

Flow synthesis, or continuous-flow chemistry, has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, scalability, and process control. An iterative continuous-flow deuteration process has been developed, highlighting the potential of this technique for efficient hydrogen-deuterium exchange. acs.org While specific applications to this compound are not detailed, the principles of flow chemistry can be applied to the synthesis of deuterated amines to improve production efficiency and consistency.

Biocatalytic and Microbial Deuteration Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of deuterated compounds. nih.gov Enzymes can operate under mild conditions and exhibit high stereoselectivity, which is particularly valuable for the synthesis of chiral deuterated amines. nih.gov For example, an α-oxo-amine synthase has been shown to produce a range of α-²H amino acids stereoselectively using D₂O as the deuterium source. nih.gov

Microbial deuteration, where microorganisms are grown in deuterated media, is another approach to produce highly deuterated biomolecules, including amino acids. mdpi.com While this method is powerful for producing perdeuterated compounds, achieving selective deuteration can be challenging. mdpi.com Reductive microbial deuteration using various yeast strains has been explored as an economical approach. researchgate.net A combined biocatalytic reductive amination and deuteration platform has been demonstrated for the synthesis of isotopically labeled amino acids from inexpensive precursors like ²H₂O. researchgate.net

Table 2: Biocatalytic Approaches to Deuteration

| Biocatalytic System | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| α-oxo-amine synthase (SxtA AONS) | α-amino acids and esters | α-²H amino acids and esters | Site- and stereoselective deuteration | nih.gov |

| Reductive amination enzymes | Keto acids | Isotopically labeled amino acids | Use of low-cost isotopic precursors | researchgate.net |

Late-Stage Isotopic Exchange Strategies for Complex Architectures

Late-stage isotopic exchange allows for the introduction of deuterium into a complex molecule at a late step in the synthesis, avoiding the need for a de novo synthesis with labeled precursors. nih.govnih.govacs.org This is particularly advantageous in drug discovery and development. These methods often rely on the selective activation of C-H bonds. While much of the research has focused on ¹⁵N-labeling, the principles of late-stage functionalization are applicable to deuterium incorporation. nih.govnih.govacs.org Installing deuterium in organic frameworks can be achieved by exploiting the acidity of C-H bonds or by using isotopically enriched metal-hydrides or hydrogen-atom-transfer reagents. nih.gov

For complex architectures containing an isopropylamine moiety, late-stage deuteration would ideally target the specific methyl groups of the isopropyl substituent. This remains a significant challenge in synthetic chemistry, requiring the development of highly selective catalytic systems.

Advanced Spectroscopic and Analytical Characterization of Deuterated Isopropylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidationcdnsciencepub.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of deuterated compounds. Different NMR techniques provide complementary information regarding the position and extent of deuterium (B1214612) labeling. cdnsciencepub.com

Deuterium NMR (²H or D-NMR) serves as a direct method for observing the deuterium nuclei within a molecule. For highly deuterated compounds where proton signals are minimal, ²H NMR is an especially powerful alternative for structure verification and determining isotopic enrichment. sigmaaldrich.com In a typical analysis of Iso-propyl-1,1,1,3,3,3-D6-amine, the ²H NMR spectrum would exhibit a single, prominent resonance. This signal corresponds to the six chemically equivalent deuterium atoms of the two trideuteriomethyl (-CD₃) groups. A key advantage of this technique is the ability to use non-deuterated solvents, which simplifies sample preparation. sigmaaldrich.com Furthermore, ²H NMR can directly observe labile deuterons, which would confirm the deuteration of an amine group (-ND₂) if present. sigmaaldrich.com

Proton NMR (¹H NMR) is a fundamental technique for assessing isotopic purity by highlighting the absence of protons at specific, deuterated sites. ucla.edu In an unlabeled isopropylamine (B41738) molecule, the ¹H NMR spectrum is characterized by three distinct signals: a doublet for the six equivalent protons of the two methyl (CH₃) groups, a septet for the single methine (CH) proton, and a broad singlet for the two amine (NH₂) protons. docbrown.info

For this compound, the most notable feature in the ¹H NMR spectrum is the disappearance, or significant reduction in intensity, of the doublet corresponding to the methyl protons. libretexts.org The signals for the methine proton and the amine protons remain. The isotopic purity is quantitatively determined by comparing the integral of any residual signal for the methyl protons to the integral of the methine proton signal, which serves as an internal reference. nih.gov The use of deuterated solvents is standard practice to avoid overwhelming signals from the solvent itself. docbrown.infostudymind.co.uk

Table 1: Comparison of Expected ¹H NMR Signals for Isopropylamine and this compound

| Group | Isopropylamine Signal | This compound Signal | Rationale for Change |

| (CH₃)₂ | Doublet | Absent or highly reduced | Protons are replaced by deuterium, which is not observed in ¹H NMR. libretexts.org |

| CH | Septet | Septet | Proton is present and coupled to the amine protons (if exchange is slow) and potentially residual methyl protons. |

| NH₂ | Singlet (broad) | Singlet (broad) | Amine protons are present. The signal is often broad and may not show coupling. docbrown.info |

The incorporation of deuterium significantly influences the ¹³C NMR spectrum, primarily through two phenomena: spin-spin coupling and isotope shifts. blogspot.comnih.gov In the spectrum of this compound, the signal corresponding to the carbon atoms of the two equivalent deuterated methyl groups (-CD₃) is split into a septet with a characteristic 1:3:6:7:6:3:1 intensity pattern. blogspot.com This splitting arises from the coupling between the ¹³C nucleus and the three attached deuterium nuclei (which have a spin quantum number I=1).

Additionally, the chemical shifts of the deuterated carbons are altered. A one-bond isotope effect (α-isotope shift) causes the -CD₃ carbon signals to shift upfield compared to their -CH₃ counterparts in the unlabeled molecule. nih.govacs.org The central methine carbon also experiences a smaller upfield shift due to the two-bond isotope effect (β-isotope shift) from the adjacent deuterium atoms. cdnsciencepub.com These deuterium-induced isotope shifts can be utilized to quantify the degree of isotope labeling at specific molecular sites. nih.gov

Table 2: Expected ¹³C NMR Characteristics for this compound

| Carbon Atom | Expected Multiplicity | Expected Isotope Shift | Rationale |

| -CD₃ | Septet (1:3:6:7:6:3:1) | α-isotope effect (upfield shift) | One-bond coupling to three deuterium atoms (¹J_CD) and direct isotopic substitution. blogspot.comnih.gov |

| CH | Singlet | β-isotope effect (smaller upfield shift) | Two-bond influence from six deuterium atoms. cdnsciencepub.com |

While direct detection of the ¹⁵N nucleus is challenging due to its low natural abundance (0.36%) and low gyromagnetic ratio, indirect methods provide powerful tools for structural analysis. wikipedia.org Two-dimensional inverse-detected techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment (¹H-¹⁵N HMBC), are particularly valuable. researchgate.net

For this compound, a ¹H-¹⁵N HMBC spectrum would confirm the molecular structure by showing specific correlations. A correlation would be expected between the ¹⁵N nucleus and the methine (CH) proton, which are separated by two bonds (²J_NH). Additionally, a one-bond correlation (¹J_NH) would be observed between the nitrogen and the amine (NH₂) protons. These correlations provide unambiguous evidence of the connectivity within the molecule, confirming the position of the amine group relative to the isopropyl backbone. researchgate.netyoutube.com

Mass Spectrometry (MS) for Confirmation of Deuterium Incorporation and Quantitative Analysiscdnsciencepub.com

Mass spectrometry is an essential technique for verifying the successful incorporation of deuterium atoms and for performing quantitative analysis of the isotopic enrichment. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass, which can confirm its elemental composition. For this compound, the key finding from an HRMS analysis is the mass of the molecular ion. The incorporation of six deuterium atoms in place of six hydrogen atoms results in a mass increase of approximately 6 Da compared to the unlabeled compound. sigmaaldrich.com

HRMS can accurately distinguish the mass of the target deuterated compound from other potential species. Furthermore, the isotopic distribution pattern observed in the mass spectrum is used for quantitative analysis. The isotopic purity is determined by calculating the relative abundance of the target M+6 peak (for the fully deuterated molecule) compared to the abundances of lower mass isotopologues (M, M+1, M+2, etc.), which represent incomplete deuteration. mdpi.comnih.gov

Table 3: Theoretical Exact Masses for Isopropylamine and its D6 Isotopologue

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Isopropylamine | C₃H₉N | 59.0735 |

| This compound | C₃H₃D₆N | 65.1112 |

Hydrogen-Deuterium Scrambling (HDS) in Tandem Mass Spectrometry (MS²) for Metabolite Identification

Tandem mass spectrometry (MS²) is a powerful tool for structural elucidation of metabolites. However, a phenomenon known as hydrogen-deuterium scrambling (HDS) can complicate the interpretation of MS² spectra of deuterated compounds. HDS is the intramolecular migration of hydrogen and deuterium atoms within an ion, which can occur upon collisional activation. spectroscopyonline.com This scrambling can lead to an incorrect assignment of the location of deuterium atoms in fragment ions, potentially misguiding the identification of metabolite structures.

In the context of identifying metabolites of deuterated amines, a strategy involving chemical isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) has been developed to leverage HDS for structural elucidation. nih.gov For instance, by labeling amine metabolites with a deuterated derivatizing agent, the resulting labeled compounds can undergo HDS upon collision-induced dissociation (CID). The pattern of scrambling can provide valuable information about the number of exchangeable hydrogen atoms in the original metabolite, which aids in distinguishing between isomers with different functional groups. nih.gov This approach has been shown to significantly reduce the number of candidate structures generated from database searches in untargeted metabolomics. nih.gov

While collision-induced dissociation is known to induce HDS, other fragmentation techniques like electron-capture dissociation (ECD) and electron-transfer dissociation (ETD) can sometimes minimize this effect, offering a more direct probe of the original deuterium labeling pattern. spectroscopyonline.com The degree of scrambling is influenced by several factors, including the structure of the ion, the collision energy, and the timescale of the MS² experiment.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are invaluable for the analysis of deuterated compounds due to their ability to directly probe the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for C-D Bond Analysis

Infrared (IR) spectroscopy is a fundamental technique for the characterization of deuterated compounds, offering a direct method for the analysis of carbon-deuterium (C-D) bonds. The stretching vibrations of C-D bonds appear in a region of the IR spectrum (typically 2100-2300 cm⁻¹) that is largely free from other vibrational modes, making them a clear diagnostic marker for deuteration. chemspider.com

In the case of this compound, the presence of strong absorption bands in this region would confirm the incorporation of deuterium into the isopropyl methyl groups. The exact frequency of the C-D stretching vibration can be influenced by the local chemical environment. For primary amines like isopropylamine, the N-H stretching vibrations are typically observed as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The IR spectrum of the deuterated analogue would retain these N-H bands while exhibiting the characteristic C-D stretching absorptions.

Table 1: Typical Infrared Absorption Frequencies for Isopropylamine and its Deuterated Analog

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Isopropylamine | Expected Wavenumber (cm⁻¹) in this compound |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H | Stretch | 2850 - 3000 | Present (methine C-H) |

| C-D | Stretch | N/A | ~2100 - 2250 |

| N-H | Bend | 1590 - 1650 | 1590 - 1650 |

| C-N | Stretch | 1020 - 1220 | Shifted due to mass change |

This table presents expected values based on general spectroscopic principles and data for similar compounds.

Specialized Analytical Techniques for Isotopic Purity and Stereochemical Analysis

Beyond standard spectroscopic methods, specialized techniques are required to determine the isotopic purity and, if applicable, the stereochemical integrity of deuterated compounds.

Molecular Rotational Resonance (MRR) Spectroscopy for Site-Specific Deuteration Levels and Enantiopurity

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely detailed information about the three-dimensional structure of a molecule. technologynetworks.com It is exceptionally sensitive to isotopic substitution, making it an ideal tool for determining site-specific deuteration levels. nih.gov By precisely measuring the rotational constants of a molecule and its isotopologues, MRR can unambiguously identify the location and extent of deuterium incorporation.

For chiral molecules, MRR offers a powerful method for determining enantiopurity. nih.gov This is particularly relevant for deuterated compounds where chirality might be introduced solely through isotopic substitution. Chiral tag MRR spectroscopy involves the formation of non-covalent diastereomeric complexes between the analyte and a chiral tag molecule. The distinct rotational spectra of these complexes allow for the quantification of each enantiomer and the assignment of absolute configuration. nih.govspectroscopyonline.com This technique has been successfully applied to the analysis of enantioisotopomers generated in precision deuteration reactions. nih.gov

Table 2: Illustrative MRR Analysis Data for a Chiral Deuterated Amine

| Property | Description | Example Value |

| Rotational Constants (MHz) | A, B, C values for the parent and deuterated species | A=3456.78, B=1234.56, C=987.65 |

| Site-Specific Deuteration | % Deuterium at each specified position | C1: 99.5%, C3: 99.3% |

| Enantiomeric Excess (ee) | Percentage of one enantiomer over the other | 98% ee |

| Absolute Configuration | (R) or (S) configuration | (S) |

This table provides hypothetical data to illustrate the capabilities of MRR spectroscopy.

Chromatographic Methods Coupled with Isotopic Detection (e.g., LC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are workhorse methods for the analysis of deuterated compounds, providing information on both purity and isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of a broad range of compounds, including polar molecules like amines. rsc.org High-resolution mass spectrometry (HRMS) coupled with LC can be used to determine the isotopic enrichment of a deuterated compound by analyzing the mass distribution of the molecular ion. nih.govresearchgate.net The relative intensities of the peaks corresponding to the unlabeled, partially deuterated, and fully deuterated species can be used to calculate the isotopic purity. rsc.org Stable isotope-labeled internal standards are frequently used in quantitative LC-MS/MS analysis to improve accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds like isopropylamine and its deuterated analogue. In GC-MS, the fragmentation pattern of the molecule upon electron ionization provides a fingerprint that can be used for identification. For this compound, the mass spectrum would show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart. The fragmentation pattern would also be characteristic, with fragments containing deuterium atoms appearing at higher m/z values. docbrown.info For example, the loss of a methyl group from the molecular ion of isopropylamine results in a prominent peak at m/z 44. docbrown.info In the deuterated analogue, the loss of a CD₃ group would result in a peak at a different m/z, providing clear evidence of deuteration. The chromatographic separation in GC can also exhibit an isotope effect, where the deuterated compound may have a slightly different retention time than the non-deuterated one. nih.gov

Kinetic Isotope Effect Kie Investigations Involving Iso Propyl 1,1,1,3,3,3 D6 Amine

Principles and Theoretical Basis of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The deuterium kinetic isotope effect (DKIE) arises from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. researchgate.netias.ac.in Due to its greater mass, deuterium forms a stronger bond with carbon than hydrogen does. stackexchange.comwikipedia.org This results in the C-D bond having a lower vibrational frequency and, consequently, a lower ZPVE compared to a C-H bond. ias.ac.instackexchange.comcsbsju.edu

For a reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy state, more energy is required to reach the transition state where the bond is cleaved. libretexts.orgwikipedia.org This higher activation energy for the deuterated compound leads to a slower reaction rate compared to its non-deuterated counterpart. The DKIE is typically expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), i.e., kH/kD. wikipedia.org

Isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.org A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgyoutube.com

Primary Deuterium Kinetic Isotope Effects in Amine Reactions

Primary DKIEs are a powerful diagnostic tool for understanding the mechanisms of amine reactions. By measuring the rate change upon deuteration of the amine, researchers can gain critical information about the rate-limiting step and the geometry of the transition state.

Rate-Limiting Step Determination

A significant primary DKIE, typically with a kH/kD value greater than 2, is strong evidence that the C-H bond (or N-H bond) is being cleaved in the rate-determining step of the reaction. youtube.comyoutube.com For instance, in the oxidation of primary amines, a large DKIE would indicate that the cleavage of a C-H bond at the α-position to the nitrogen atom is the slowest step in the reaction sequence. nih.gov

Studies on the ninhydrin (B49086) reaction with deuterated primary amines, such as α,α-d2-p-tyramine and α,α-d2-β-phenylethylamine, have shown a significant reduction in the rate of color development. nih.gov This observation points to a primary isotope effect and suggests that the cleavage of the α-C-H bond is involved in the rate-determining step of this classic colorimetric reaction. nih.gov Similarly, in enzyme-catalyzed reactions involving amines, a large DKIE can pinpoint C-H bond cleavage as the rate-limiting step. For example, in the reaction catalyzed by the diiron-dependent oxygenase PhnZ, a primary deuterium KIE of 5.5 was measured, clearly indicating that the cleavage of the C1-H bond of the substrate is rate-limiting. nih.govnih.gov

Conversely, a kH/kD value close to 1 suggests that the bond to the deuterium atom is not broken in the rate-limiting step. This could mean that the bond cleavage occurs in a fast step after the rate-determining step or that a different step altogether, such as nucleophilic attack or leaving group departure, is the slow step.

Transition State Analysis

The magnitude of the primary DKIE can also provide information about the structure of the transition state. wayne.edu A maximum KIE is observed when the transition state is symmetric, with the hydrogen atom being equally shared between the donor and acceptor atoms. According to the Hammond postulate, this is most likely to occur in a thermoneutral reaction. princeton.edu

For reactions involving proton transfer, the linearity of the transition state also plays a role. Linear transition states generally exhibit larger KIEs than non-linear or bent transition states. princeton.edu For instance, a Cope elimination, which proceeds through a cyclic, non-linear transition state, typically shows a kH/kD value of around 3.4 to 3.5. wayne.edu

In the context of amine reactions, the study of KIEs for nitroethane deprotonation by various amine bases has shown that the largest KIE occurs when the pKa of the nitroalkane is equal to the pKa of the conjugate acid of the amine, signifying a symmetric transition state. princeton.edu

Secondary Deuterium Kinetic Isotope Effects in Amine Reactions

Secondary DKIEs, although smaller than primary effects, provide subtle but important details about the reaction mechanism, particularly concerning changes in the steric and electronic environment around the reaction center. wikipedia.orgyoutube.com These effects are typically categorized as α-secondary or β-secondary KIEs, depending on the position of the isotopic substitution relative to the reaction center.

Steric and Vibrational Contributions to Isotope Effects

Secondary KIEs are often attributed to changes in hybridization at the carbon atom bearing the isotope. gmu.eduias.ac.in When a carbon atom changes from sp³ hybridization in the reactant to sp² in the transition state, the out-of-plane bending vibrations become less constrained (have a lower force constant). gmu.eduutdallas.edu Since the ZPVE difference between a C-H and a C-D out-of-plane bend is significant, this change leads to a normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.2. wikipedia.orgepfl.ch

Conversely, a change from sp² to sp³ hybridization results in a more sterically crowded transition state and stiffer bending vibrations. This leads to an inverse secondary KIE (kH/kD < 1), usually between 0.8 and 0.9. wikipedia.orgepfl.ch These effects can be used to distinguish between reaction mechanisms. For example, Sₙ1 reactions, which proceed through an sp²-hybridized carbocation intermediate, typically show normal α-secondary KIEs, while Sₙ2 reactions often have KIEs close to unity. wikipedia.org

In amine chemistry, β-secondary DKIEs can also be observed. Deuteration at the β-position to a developing positive charge can influence the rate through hyperconjugation. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal KIE is often observed. scribd.com

Elucidation of Reaction Stereochemistry

The stereochemical arrangement of the deuterated group relative to the reacting center can also influence the magnitude of the secondary KIE. Studies on the basicity of deuterated amines have shown that the isotope effect is dependent on the dihedral angle between the C-D bond and the lone pair of electrons on the nitrogen atom. acs.orgnih.gov

For instance, in a locked piperidine (B6355638) system, deuteration anti-periplanar to the nitrogen lone pair was found to have a more significant effect on basicity than when the C-D bond was in other orientations. acs.org This stereochemical dependence is attributed to the delocalization of the lone pair into the σ* orbital of the anti-periplanar C-H (or C-D) bond, which lowers the ZPVE. nih.gov Such detailed analyses, made possible by compounds like Iso-propyl-1,1,1,3,3,3-D6-amine, allow for a precise mapping of the stereoelectronic effects that govern reaction pathways.

Application of this compound in Mechanistic Studies of Amine Oxidation

The oxidation of amines is a fundamental process in both biological systems and synthetic chemistry. This compound serves as a specialized probe to investigate the mechanisms of these oxidative processes. By comparing the rate of oxidation of isopropylamine (B41738) with its deuterated analogue, researchers can determine whether the cleavage of a C-H bond at the α-carbon is a rate-limiting step.

Monoamine oxidases (MAO A and MAO B) are flavin-containing enzymes crucial for the metabolism of monoamine neurotransmitters and other xenobiotic amines. nih.gov Mechanistic studies have extensively used deuterated substrates to understand the catalytic cycle. The abstraction of a hydrogen from the carbon alpha to the nitrogen is considered a key step in the oxidation process. nih.gov

When studying MAO catalysis, a large primary deuterium KIE is often observed, indicating that the α-C-H bond cleavage is the slowest, or rate-limiting, step of the reaction. researchgate.net For example, studies on the oxidation of para-substituted benzylamine (B48309) analogues by rat MAO A have shown large deuterium kinetic isotope effects on both kcat and kcat/Km, with values ranging from 7 to 14. nih.gov These large values provide strong evidence for a mechanism involving rate-limiting C-H bond cleavage, such as a polar nucleophilic mechanism or a hydride transfer. nih.govnih.gov

While direct studies on this compound with MAO are not extensively detailed in the provided context, the principles derived from similar deuterated amines are applicable. The use of a deuterated substrate like this compound would be expected to show a significant KIE if the C-H bond on the secondary carbon is cleaved in the rate-determining step of MAO-catalyzed oxidation. Computational studies on MAO B catalyzed decomposition of dopamine, for instance, calculated an H/D kinetic isotope effect of 12.8 ± 0.3, supporting a hydride transfer mechanism. acs.org

| Enzyme | Substrate | Isotope Effect (kH/kD) | Reference |

|---|---|---|---|

| Rat MAO A | para-Substituted Benzylamines | 7 - 14 | nih.gov |

| MAO B | Benzylamine | 5.2 | researchgate.net |

| MAO B (Computational) | Dopamine | 12.8 ± 0.3 | acs.org |

| MAO A | Benzylamine (pH dependent) | ~8 - 13 | researchgate.net |

Beyond MAO, other flavoprotein amine oxidases catalyze the oxidation of amines. nih.gov Mechanistic studies of these enzymes, such as polyamine oxidase, also utilize KIEs to probe the transition state of C-H bond cleavage. nih.gov For instance, a mutant d-amino acid oxidase capable of oxidizing amines showed a deuterium isotope effect of 5.3 with (R)-α-methylbenzylamine, establishing that C-H bond cleavage is central to the catalytic mechanism, consistent with a hydride transfer from the neutral amine to the flavin. nih.govnih.gov

Non-enzymatic oxidation of amines can proceed through various pathways, including one-electron oxidation to a radical cation, followed by deprotonation to an α-carbon radical. mdpi.com In such mechanisms, the strength of the C-H bond can significantly influence the reaction rate. Using this compound would allow for the investigation of this step. If the deprotonation of the radical cation is rate-limiting, a primary KIE would be expected. The study of interactions between oxidized lipids and primary amine groups, which leads to non-enzymatic browning, is another area where such deuterated compounds could clarify the role of amine oxidation. nih.gov

Deuterium Isotope Effects in Nucleophilic Substitution and Elimination Reactions

In nucleophilic substitution (SN) and elimination (E) reactions, KIEs are invaluable for distinguishing between different mechanistic pathways (e.g., SN1 vs. SN2, E1 vs. E2). wikipedia.orglibretexts.org The isotopic substitution in this compound is on the methyl groups, which are at the β-position relative to a potential leaving group on the nitrogen or the α-carbon. Therefore, the observed effects would be secondary kinetic isotope effects (SKIEs). libretexts.org

A β-SKIE arises from isotopic substitution at a carbon adjacent to the reaction center. These effects are typically smaller than primary KIEs and are often associated with changes in hyperconjugation or steric effects between the ground state and the transition state. libretexts.orgprinceton.edu

In E2 and SN1/E1 Reactions: These reactions involve a transition state with significant sp² character at the α-carbon. This allows for hyperconjugation, where the Cβ-H (or Cβ-D) bonding electrons stabilize the developing positive charge or the forming double bond. A C-H bond is a better hyperconjugative donor than a C-D bond because the C-D bond has a lower zero-point energy and is effectively stronger. libretexts.org Consequently, the hydrogen-containing compound reacts faster than the deuterium-containing one, resulting in a normal β-SKIE (kH/kD > 1). For an isopropyl system, the effect is per deuterium atom, so for a D6 compound, the cumulative effect could be significant.

In SN2 Reactions: The transition state of an SN2 reaction is typically more sterically crowded and has sp³ character throughout. There is little to no change in hyperconjugation involving the β-hydrogens. As a result, the β-SKIE in SN2 reactions is generally close to unity (kH/kD ≈ 1). wikipedia.org

Therefore, by measuring the reaction rates of a suitable isopropyl derivative against its D6-analogue, one can gain insight into the transition state geometry.

| Reaction Type | Characteristic of Transition State | Expected kH/kD per D atom | Expected kH/kD for D6 Compound |

|---|---|---|---|

| E2 | sp² character develops at α-carbon | ~1.10 - 1.15 | ~1.7 - 2.1 |

| E1/SN1 | Full carbocation (sp² hybridized) | ~1.10 - 1.25 | ~1.7 - 2.7 |

| SN2 | sp³ character maintained | ~1.00 - 1.05 | ~1.0 - 1.3 |

Note: The values in the table are illustrative and can vary based on the specific substrate, leaving group, and reaction conditions.

Applications in Advanced Organic Synthesis and Reaction Mechanism Elucidation

Use as a Mechanistic Probe in Amine Reactivity Studies

The substitution of hydrogen with deuterium (B1214612) introduces a significant mass change, which can influence the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. epfl.chmdpi.com By comparing the reaction rates of Iso-propyl-1,1,1,3,3,3-D6-amine with standard isopropylamine (B41738), chemists can deduce whether the C-H bond is broken in the rate-determining step of a reaction. A primary KIE (kH/kD > 1) suggests that the C-H bond is indeed cleaved during this critical step. epfl.ch

In the context of amine reactivity, this compound can be employed to study a variety of transformations, including oxidation, condensation, and substitution reactions. For instance, in enzyme-catalyzed oxidations of amines, the use of deuterated substrates can help to elucidate the transition state structure. nih.govnih.gov Mechanistic investigations into the reactions of amines with alkylperoxy-λ3-iodanes have proposed the formation of an amine radical cation intermediate, a hypothesis that could be further tested using kinetic isotope effect studies with deuterated amines. nih.gov

Table 1: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage

| Temperature (°C) | Maximum Theoretical kH/kD |

| 25 | ~7 |

| 100 | ~5 |

| 200 | ~3.5 |

| Note: The values presented are theoretical maximums and can be influenced by the nature of the transition state. |

Role in Investigating C-H Bond Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a transformative strategy in modern organic synthesis. researchgate.net Deuterium-labeled compounds are invaluable in these studies. The presence of deuterium at specific positions can influence the regioselectivity of C-H activation reactions and provide mechanistic insights. While direct studies employing this compound in C-H activation are not extensively documented in readily available literature, the principles of using deuterated substrates are well-established. For example, intermolecular competition experiments with deuterated arenes are a common method to probe the mechanism of C-H activation.

The regioselective α-deuteration of Michael acceptors can be mediated by isopropylamine in D2O, highlighting the role of the amine in facilitating isotopic exchange. doi.org This suggests that deuterated isopropylamine could be used to study the reverse reaction and provide information on the C-H bond lability in the α-position to the amino group.

Tracing Reaction Pathways and Intermediates through Isotopic Labeling

Isotopic labeling is a powerful technique for mapping the journey of atoms and functional groups throughout a chemical transformation. fiveable.menumberanalytics.comnih.gov By incorporating a "heavy" isotope like deuterium, specific fragments of a molecule can be tracked using analytical techniques such as mass spectrometry and NMR spectroscopy.

This compound can be used to trace the fate of the isopropyl moiety in a reaction. For example, in multi-component reactions, where several starting materials combine to form a complex product, deuterated building blocks can help to piece together the reaction sequence. researchgate.net The synthesis of complex heterocyclic structures often involves multiple steps and potential rearrangements. Using an isotopically labeled amine like this compound would allow for the unambiguous determination of the final position of the isopropyl group, thereby confirming or refuting a proposed reaction pathway. For instance, in the synthesis of azaisoindolinones, where regioselectivity is a key factor, a deuterated amine could be used to confirm the reaction mechanism. acs.org

Deuterated Isopropylamine as a Building Block in Complex Molecule Synthesis

Beyond its use as a mechanistic probe, this compound is a valuable building block for the synthesis of more complex deuterated molecules. researchgate.net This is particularly relevant in the pharmaceutical industry, where deuteration can improve the metabolic stability and pharmacokinetic profile of a drug. ucsb.eduprinceton.edu

This compound serves as a readily available starting material for the introduction of a deuterated isopropyl group into a larger molecule. A notable example is the efficient synthesis of D6-clenproperol and D6-cimaterol, where deuterium-labeled isopropylamine is used as the key precursor. nih.gov This approach provides access to isotopically labeled internal standards for analytical purposes and allows for the study of drug metabolism. The synthesis of deuterated arylamines, which have applications in optoelectronic devices, also benefits from the availability of deuterated amine building blocks. researchgate.net

Table 2: Examples of Deuterated Compounds Synthesized from Deuterated Isopropylamine

| Precursor | Reagents and Conditions | Product | Application | Reference |

| Deuterium Isopropylamine | 1. Epoxide opening 2. Further synthetic steps | D6-Clenproperol | Labeled Internal Standard | nih.gov |

| Deuterium Isopropylamine | 1. Epoxide opening 2. Further synthetic steps | D6-Cimaterol | Labeled Internal Standard | nih.gov |

Directing groups are chemical moieties that are temporarily installed on a substrate to guide a catalyst to a specific C-H bond, thereby ensuring regioselective functionalization. While this compound itself is not typically used as a directing group, the isopropylamine scaffold is a component of some directing groups. The synthesis of porous organic cages, for example, can be influenced by the use of isopropyl-functionalized diamines, and competitive aminal formation can be an issue. researchgate.netnih.gov

More broadly, the development of directing groups that can be readily introduced and removed is a major focus in C-H activation chemistry. The synthesis of such directing groups could potentially start from deuterated amines to create labeled directing groups for mechanistic studies of the directing group's role in the catalytic cycle.

Computational and Theoretical Studies of Iso Propyl 1,1,1,3,3,3 D6 Amine

Quantum Mechanical Calculations for Structural and Energetic Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. For Iso-propyl-1,1,1,3,3,3-D6-amine, these calculations can elucidate the effects of deuteration on its geometry, vibrational frequencies, and conformational stability. While specific QM studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from studies on its non-deuterated counterpart, isopropylamine (B41738).

A detailed investigation into the conformational isomerism of isopropylamine has been performed using high-level quantum-chemical calculations. nih.govacs.org These studies identified two main conformers: a trans (T) and a gauche (G) form. nih.govacs.org The trans conformer, belonging to the C_s point group, was found to be the most stable. nih.govacs.org The substitution of hydrogen with deuterium (B1214612) in the methyl groups to form this compound is expected to have a minor but discernible effect on the structural parameters and a more significant impact on the vibrational frequencies due to the increased mass.

Below is a table summarizing the computed rotational constants and relative energies for the conformers of isopropylamine, which serves as a baseline for understanding the properties of its deuterated analog. The values for this compound are expected to show slight deviations due to the mass effect of deuterium.

| Conformer | Point Group | A (MHz) | B (MHz) | C (MHz) | Relative Energy (cm⁻¹) |

| trans-isopropylamine | C_s | 9279.4 | 7780.8 | 4966.3 | 0 |

| gauche-isopropylamine | C_1 | 10257.6 | 6323.7 | 5078.9 | 120 |

Data sourced from high-level quantum-chemical calculations on isopropylamine. nih.gov

Molecular Dynamics Simulations for Conformational and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules, including their conformational changes and interactions with surrounding solvent molecules. For this compound, MD simulations can provide a detailed picture of how deuteration influences its flexibility and solvation properties.

In MD simulations, the molecule is treated as a classical system of interacting particles, with the forces between atoms described by a force field. The development of accurate force fields for deuterated compounds is crucial for obtaining reliable simulation results. These force fields must account for the subtle differences in bond lengths, angles, and vibrational frequencies introduced by the heavier isotope.

MD simulations can be used to study the conformational landscape of this compound in the gas phase or in solution. By tracking the torsional angles of the molecule over time, the relative populations of different conformers can be determined. The deuteration of the methyl groups is expected to slightly alter the rotational barriers around the C-C and C-N bonds, which could influence the conformational preferences of the molecule.

Furthermore, MD simulations are particularly well-suited for investigating solvation effects. The interactions between this compound and solvent molecules, such as water, can be explicitly modeled. These simulations can reveal the structure of the solvation shell around the amine, including the number and orientation of solvent molecules. Deuteration can subtly affect the hydrogen bonding network in the solvent and the solute-solvent interactions, which can have macroscopic consequences on properties like solubility and partitioning behavior. The integration of MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) has proven to be a powerful approach for probing lipid-modulated conformational changes in membrane proteins, a methodology that could be adapted to study the solvation of small deuterated molecules. nih.gov

Theoretical Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The study of KIEs provides profound insights into reaction mechanisms, particularly the nature of the transition state. For reactions involving this compound, the deuteration of the methyl groups can lead to secondary KIEs, which arise from isotopic substitution at a position not directly involved in bond breaking or formation at the transition state.

Theoretical methods, particularly those based on transition state theory and quantum mechanics, are instrumental in predicting and interpreting KIEs. The magnitude of the KIE is primarily determined by the change in vibrational frequencies between the reactant and the transition state. The heavier mass of deuterium leads to lower vibrational frequencies for C-D bonds compared to C-H bonds.

For a reaction where the hybridization of the carbon atoms in the isopropyl group changes in the transition state, a secondary KIE can be expected. For example, if a reaction involves the formation of a carbocationic intermediate at the secondary carbon, the hybridization would change from sp³ to sp². This change in hybridization alters the vibrational modes of the adjacent methyl groups, leading to a KIE. The theoretical maximum for a secondary KIE involving a single deuterium substitution is approximately 1.4. wikipedia.org

Computational methods, such as density functional theory (DFT), can be used to calculate the geometries and vibrational frequencies of the reactant and the transition state. From this information, the KIE can be predicted with a high degree of accuracy. Path integral methods have also been successfully applied to calculate KIEs in enzymatic reactions, providing excellent agreement with experimental values. mdpi.com For instance, in the monoamine oxidase A-catalyzed decomposition of benzylamine (B48309), a calculated H/D KIE of 6.5 ± 1.4 was found to be in reasonable agreement with experimental data. mdpi.com Such computational approaches can be applied to predict the KIEs for reactions involving this compound, aiding in the elucidation of their reaction mechanisms. For example, studies on the deamination and N-hydroxylation of cyclohexylamine (B46788) have shown that deuterium substitution can lead to metabolic switching, a phenomenon that can be rationalized through theoretical modeling. nih.gov

Modeling Reaction Pathways and Transition States with Deuterated Species

Computational chemistry provides powerful tools for mapping out the potential energy surface of a chemical reaction, allowing for the detailed characterization of reaction pathways, intermediates, and transition states. For reactions involving this compound, these methods can elucidate how deuteration influences the reaction mechanism and energetics.

The search for transition states is a key aspect of modeling reaction pathways. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate.

For this compound, the deuteration of the methyl groups will primarily affect the zero-point vibrational energy of the molecule. This can lead to a change in the activation energy of a reaction compared to its non-deuterated counterpart. By calculating the ZPVE of the reactant and the transition state for both the deuterated and non-deuterated species, the effect of isotopic substitution on the reaction barrier can be quantified.

DFT calculations are widely used to model reaction pathways for organic molecules. snnu.edu.cn These calculations can provide detailed information about the electronic structure and geometry of reactants, products, intermediates, and transition states. For instance, in the context of C-H activation and deuteration, DFT calculations can help to elucidate the operative reaction mechanisms, such as those involving chelation-assisted pathways. snnu.edu.cn By applying these methods to reactions of this compound, a deeper understanding of its reactivity can be achieved.

Benchmarking Computational Models against Experimental Data

The reliability of computational predictions is critically dependent on the accuracy of the underlying theoretical models and the parameters used. Therefore, it is essential to benchmark computational results against experimental data whenever possible. This process of validation is crucial for refining computational methods and ensuring their predictive power.

For this compound, a variety of experimental data can be used to benchmark computational models. For instance, experimentally determined geometric parameters, such as bond lengths and angles obtained from gas-phase electron diffraction or microwave spectroscopy, can be compared with the results of QM calculations. researchgate.net Similarly, vibrational frequencies from infrared and Raman spectroscopy can be compared with calculated frequencies.

In the context of reaction dynamics, experimentally measured KIEs provide a stringent test for theoretical models of reaction pathways and transition states. nih.gov The ability of a computational method to accurately reproduce experimental KIEs lends confidence to its predictions about the reaction mechanism.

Furthermore, thermodynamic data, such as enthalpies of formation and reaction enthalpies, can be used to benchmark the energetic predictions of computational models. The National Institute of Standards and Technology (NIST) maintains a Computational Chemistry Comparison and Benchmark DataBase (CCCBDB), which provides a valuable resource for comparing computational and experimental thermochemical data for a wide range of molecules. nist.gov While specific data for this compound may be limited, data for related compounds can be used to assess the performance of different computational methods. The integration of computational modeling with experimental techniques, such as combining molecular simulations with HDX-MS data, represents a powerful strategy for building and validating accurate molecular models. nih.govnih.gov

Future Research Directions and Emerging Paradigms in Deuterated Amine Chemistry

Development of Novel and Sustainable Deuteration Methodologies

The historical reliance on expensive deuterated starting materials and harsh reaction conditions has limited the widespread availability of deuterated amines. nih.gov Consequently, a major thrust of current research is the development of novel, cost-effective, and sustainable methods for deuterium (B1214612) incorporation. rsc.orgrsc.org A key trend is the move towards using deuterium oxide (D₂O), an inexpensive and abundant deuterium source, in catalytic hydrogen-deuterium (H/D) exchange reactions. cortecnet.comresearchgate.net

Recent breakthroughs include:

Organophotocatalytic H/D Exchange : This method uses light-driven catalysts to achieve the α-deuteration of primary amines with D₂O under mild conditions, minimizing waste and avoiding harsh reagents. rsc.org

Metal-Free Synthesis : A divergent, metal-free approach for synthesizing selectively deuterated amines has been developed using ynamides, triflic acid, and deuterated triethylsilane. This method offers high levels of deuterium incorporation and broad functional group tolerance. nih.govrsc.org

Mild Catalytic H/D Exchange : Researchers have reported mild conditions for the deuteration of arylamines using platinum-on-carbon (Pt/C) and palladium-on-carbon (Pd/C) catalysts with D₂O at moderate temperatures (e.g., 80 °C). nih.gov

Reductive Deuteration with SmI₂ : A general method for producing α-deuterated primary amines involves the reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) as an electron donor and D₂O as the deuterium source, achieving excellent deuterium incorporation (>95%). researchgate.netacs.org

Deuterated Acid Catalysis : The use of deuterated trifluoroacetic acid (CF₃COOD) as both the deuterium source and the catalyst has proven effective for the rapid H/D exchange of various aromatic amines and amides. nih.gov

These emerging methodologies represent a paradigm shift, making the synthesis of compounds like Iso-propyl-1,1,1,3,3,3-D6-amine and other deuterated amines more efficient, economical, and environmentally benign. cortecnet.com

Integration of Deuterated Amines in Advanced Materials Science Research

The unique properties conferred by deuterium substitution are increasingly being exploited in advanced materials science. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can enhance the chemical stability and lifetime of organic materials. nih.govrsc.org

A significant area of application is in organic electronics , particularly for organic light-emitting diodes (OLEDs). rsc.orgnih.gov Deuterated arylamines, used as hole-transporting materials, have been shown to improve the operational stability and efficiency of OLED devices. nih.gov The increased stability of the C-D bond makes the material more resistant to degradation pathways, prolonging the device's lifespan. nih.govrsc.org

Furthermore, the integration of deuterated compounds is crucial for certain analytical techniques used in materials characterization. Neutron scattering and neutron reflectometry are powerful, non-destructive methods for probing the structure and dynamics of polymers and thin films. researchgate.netnih.gov These techniques rely on the difference in neutron scattering length between hydrogen and deuterium. By selectively deuterating components within a material, such as the amine blocks in a copolymer, researchers can generate contrast and precisely determine the structure and organization of the material at the molecular level. nih.gov This provides invaluable insights into material morphology that are often inaccessible by other means.

Exploration of New Catalytic Systems for Deuterium Incorporation

The quest for efficient and selective deuteration has spurred the exploration of diverse and innovative catalytic systems. Beyond traditional methods, new catalysts are enabling deuterium incorporation at specific molecular positions with high efficiency and under milder conditions. nih.govnih.gov The development of these systems is critical for synthesizing complex deuterated molecules without resorting to multi-step procedures involving pre-deuterated building blocks. nih.gov

Some of the promising new catalytic systems include:

Synergistic Acid/Base Catalysis : An efficient process for the β-deuteration of N-alkylamines utilizes a combination of a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a Brønsted basic amine. This dual catalytic system facilitates the conversion of the amine to an enamine intermediate and promotes the dedeuteration of a deuterium source like acetone-d6, leading to highly efficient and regioselective deuterium incorporation. nih.govnih.govacs.org

Ruthenium-Based Catalysts : Ruthenium catalysts, including Shvo's catalyst and simple ruthenium on carbon (Ru/C), have been effectively used for the deuteration of amines. cortecnet.com For instance, a Ru/C catalyst in the presence of hydrogen gas and D₂O provides an inexpensive route for α-deuteration. cortecnet.com

Platinum and Palladium Catalysts : Heterogeneous catalysts like Pt/C and Pd/C have demonstrated high efficacy for the H/D exchange of aromatic amines in D₂O under relatively mild conditions, offering a practical method for deuterating key building blocks for materials science. nih.gov

Single-Electron Transfer Reagents : Reagents like samarium(II) iodide (SmI₂) are being used to catalyze the reductive deuteration of oximes to form α-deuterated primary amines, showcasing a method with high chemoselectivity and functional group tolerance. researchgate.netacs.org

| Catalyst System | Deuterium Source | Target Position | Key Features |

| B(C₆F₅)₃ / N-alkylamine nih.govacs.org | Acetone-d6 nih.govacs.org | β-amino C-H nih.govacs.org | Synergistic Lewis acid/Brønsted base action; high regioselectivity. nih.gov |

| Ruthenium on Carbon (Ru/C) cortecnet.com | D₂O cortecnet.com | α-amino C-H cortecnet.com | Inexpensive and efficient for producing deuterated amino acids. cortecnet.com |

| Pt/C and Pd/C nih.gov | D₂O nih.gov | Aromatic C-H nih.gov | Mild conditions; applicable to primary and secondary arylamines. nih.gov |

| Samarium(II) Iodide (SmI₂) researchgate.netacs.org | D₂O researchgate.netacs.org | α-amino C-H researchgate.netacs.org | Single-electron-transfer mechanism; excellent chemoselectivity. acs.org |

| Deuterated Trifluoroacetic Acid nih.gov | CF₃COOD nih.gov | Aromatic C-H nih.gov | Metal-free; acts as both catalyst and deuterium source. nih.gov |

Synergistic Approaches Combining Experimental and Computational Studies

The convergence of experimental techniques and computational modeling represents a powerful paradigm for advancing deuterated amine chemistry. This synergy provides a much deeper understanding of reaction mechanisms, transition states, and molecular interactions that is not achievable through experimentation alone. acs.orghw.ac.ukosti.gov

Experimental methods, such as the determination of kinetic isotope effects (KIEs) using specifically deuterated compounds like this compound, offer quantitative data on bond-breaking and bond-forming steps in a reaction's rate-determining phase. acs.org For example, a primary KIE value significantly greater than one, observed when comparing the reaction rates of a deuterated and non-deuterated substrate, provides strong evidence for C-H/C-D bond cleavage in the transition state. acs.org

Computational chemistry, using methods like Density Functional Theory (DFT), complements these experimental findings by:

Visualizing Transition States : Modeling the three-dimensional structure of transition states and intermediates that are too transient to be observed experimentally. acs.org

Calculating Energy Profiles : Determining the Gibbs free energy profiles of proposed reaction pathways, allowing researchers to assess the feasibility of different mechanisms. acs.org

Rationalizing Selectivity : Explaining observed regio- and stereoselectivity by comparing the activation barriers for different product-forming pathways. acs.org

Predicting Reactivity : Modeling substrate-catalyst interactions to understand and predict reactivity, which can guide the design of new experiments and more efficient catalysts. hw.ac.uk

Recent studies have successfully employed this combined approach to elucidate complex reaction mechanisms in amination reactions, rationalize the formation of unexpected side products in synthesis, and study the binding of nitrogen-containing ligands to metal centers. hw.ac.ukosti.govacs.org This integrated strategy is accelerating the pace of discovery, enabling a more rational design of deuteration methodologies and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.